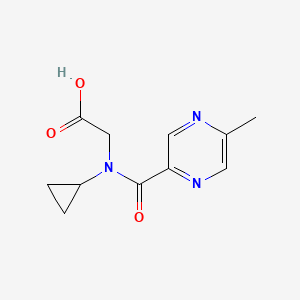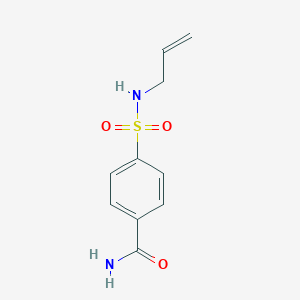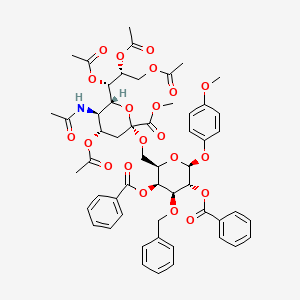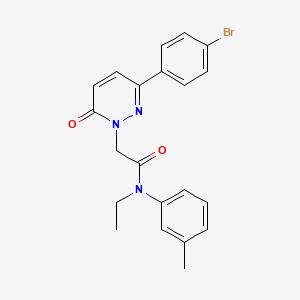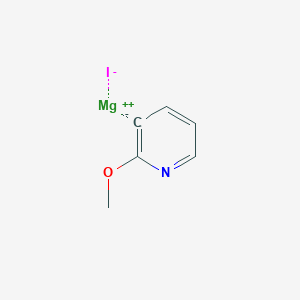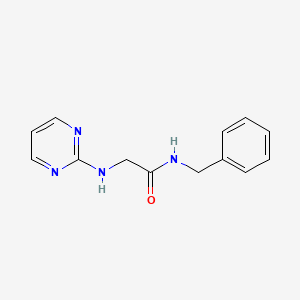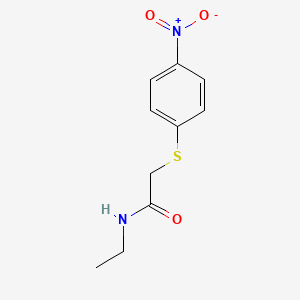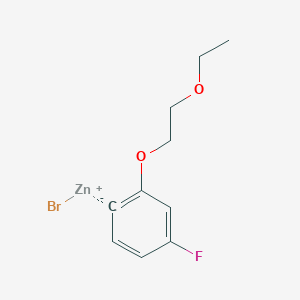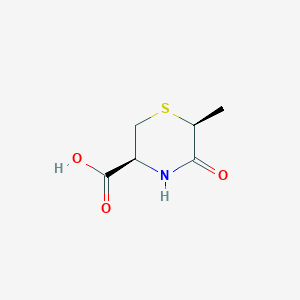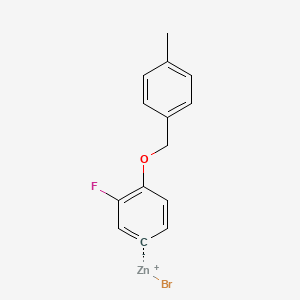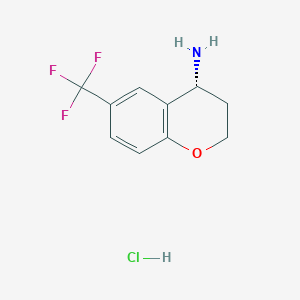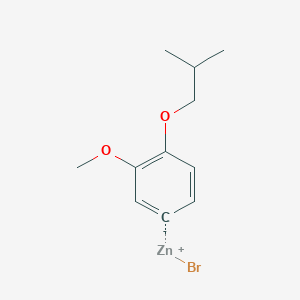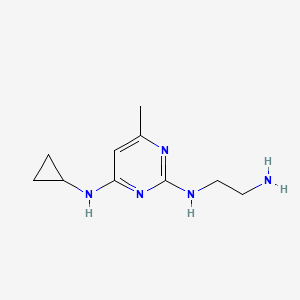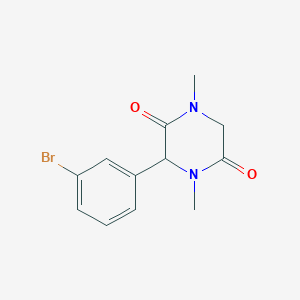
3-(3-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a piperazine ring, which is further substituted with two methyl groups at positions 1 and 4, and two carbonyl groups at positions 2 and 5. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione typically involves a multi-step process One common method starts with the bromination of a suitable phenyl precursor to introduce the bromine atom at the desired position This is followed by the formation of the piperazine ring through cyclization reactions involving appropriate amine and carbonyl-containing reagents
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carbonyl groups can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The bromophenyl group can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while coupling reactions can produce complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione: Similar structure but with the bromine atom at the 4-position.
3-(3-Chlorophenyl)-1,4-dimethylpiperazine-2,5-dione: Similar structure but with a chlorine atom instead of bromine.
1,4-Dimethylpiperazine-2,5-dione: Lacks the bromophenyl group.
Uniqueness
3-(3-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione is unique due to the presence of the bromophenyl group at the 3-position, which can significantly influence its chemical reactivity and biological activity. The combination of the piperazine ring and the bromophenyl group provides a versatile scaffold for the development of new compounds with diverse applications.
Eigenschaften
Molekularformel |
C12H13BrN2O2 |
|---|---|
Molekulargewicht |
297.15 g/mol |
IUPAC-Name |
3-(3-bromophenyl)-1,4-dimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C12H13BrN2O2/c1-14-7-10(16)15(2)11(12(14)17)8-4-3-5-9(13)6-8/h3-6,11H,7H2,1-2H3 |
InChI-Schlüssel |
JSHQCFBACHWBED-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(=O)N(C(C1=O)C2=CC(=CC=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


